molecular formula C17H24N2 B2490651 N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine CAS No. 936074-67-8

N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine

Cat. No. B2490651
CAS RN: 936074-67-8
M. Wt: 256.393
InChI Key: WCTLXUXMQPNFFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of adamantane derivatives and their functionalization through various chemical reactions highlight the compound's versatility. For instance, the reaction of adamantane derivatives with methyl 2-(4-allyl-2-methoxyphenoxy)acetate indicates the formation of target amides alongside resistant butyl esters, demonstrating the complexity and challenges in adamantane chemistry (Novakov et al., 2017).

Molecular Structure Analysis

The crystal and molecular structure of novel adamantyl derivatives, as elucidated through X-ray diffraction, reveal the intricate details of the adamantane framework, showcasing hydrophobic and hydrophilic regions that are crucial for understanding its interactions (Peroković et al., 2013).

Chemical Reactions and Properties

The compound's reactivity and interaction with various reagents offer insights into its chemical behavior. For example, the synthesis and characterization of adamantane-based polyimides highlight the compound's potential in material science, demonstrating its thermal stability and solubility properties (Hsiao & Li, 1998).

Physical Properties Analysis

Investigations into the physical properties, such as differential scanning calorimetry and thermomechanical analysis, reveal the compound's glass-transition temperatures and decomposition temperatures, indicating its resilience and suitability for applications requiring thermal stability (Hsiao & Li, 1998).

Chemical Properties Analysis

The chemical properties, including its reactivity towards different chemical groups and stability under various conditions, are fundamental to understanding the compound's applications and handling. The study on hydrogen bonding within N,N-dimethyl-1-adamantamine-hydrogen fluoride showcases the compound's capability to form stable molecular complexes, underscoring the importance of noncovalent interactions in its chemistry (Harmon & Webb, 2000).

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine is not available in the search results, it’s important to note that adamantane is flammable and can cause eye irritation .

Future Directions

The synthesis and study of adamantane derivatives, including N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine, continue to be a relevant area of research due to their potential biological activity . Future research may focus on developing convenient methods for introducing an NH group into the adamantane core via carbocation transformations .

properties

IUPAC Name

4-(1-adamantyl)-1-N-methylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2/c1-19-16-3-2-14(7-15(16)18)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13,19H,4-6,8-10,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTLXUXMQPNFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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